
Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate is a chemical compound with the molecular formula C8H18N2O2·HBr3 and a molecular weight of 414.96 . It is often used in various chemical reactions due to its properties .
Molecular Structure Analysis
The molecular structure of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate is represented by the InChI code: 1S/2C4H9NO.Br3/c21-4(6)5(2)3;1-3-2/h21-3H3;/q;;-1/p+1 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate appears as a light yellow to brown powder or crystal . It has a melting point range of 90.0 to 95.0 °C .Applications De Recherche Scientifique
Catalysis and Material Science
- DMA derivatives have been explored for their catalytic applications, notably in the heterogeneization of homogeneous asymmetric hydrogenation catalysts . Such catalysts exhibit high enantioselectivity and can be reused multiple times, highlighting the potential for DMA derivatives in sustainable catalysis practices (Bautista et al., 2006).
- Crystal structure studies of compounds related to DMA, such as Bis(N-methylpiperidine betaine) hydrobromide, shed light on the importance of hydrogen bonding in determining the physical properties of materials, which is crucial for material science research (Dega-Szafran et al., 2002).
Organic Synthesis and Chemical Reactions
- DMA and its analogs serve as multipurpose reagents in organic synthesis, providing atoms for the synthesis of a variety of compounds under different experimental conditions. This versatility underscores their importance in chemical synthesis (Le Bras & Muzart, 2018).
- Self-assembled macrocyclic molecular rotors involving DMA derivatives indicate their potential in creating dynamic materials with applications in nanotechnology and materials science (Torres-Huerta et al., 2014).
Environmental Science and Toxicology
- Research into the chemical oxidation of environmental contaminants shows the relevance of DMA-related compounds in environmental remediation technologies. Such studies are critical for developing methods to degrade toxic compounds in water and soil, highlighting the environmental applications of DMA derivatives (Shi et al., 2017).
Coordination Chemistry and Metal Complexes
- The study of complexation between Nd(3+) ions and functionalized diacetamide ligands in solution provides insights into the design of new ligands for coordination chemistry, which is fundamental for the development of novel materials and catalytic systems (Dau et al., 2016).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate involves the reaction of N,N-dimethylacetamide with hydrogen dibromobromate.", "Starting Materials": [ "N,N-dimethylacetamide", "Hydrogen dibromobromate" ], "Reaction": [ "Add N,N-dimethylacetamide to a reaction flask", "Slowly add hydrogen dibromobromate to the reaction flask while stirring", "Heat the reaction mixture to 60-70°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product and wash with cold diethyl ether", "Dry the product under vacuum to obtain Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate" ] } | |
Numéro CAS |
75381-80-5 |
Formule moléculaire |
C8H19Br3N2O2 |
Poids moléculaire |
414.96 g/mol |
InChI |
InChI=1S/2C4H9NO.Br3/c2*1-4(6)5(2)3;1-3-2/h2*1-3H3;/q;;-1/p+1 |
Clé InChI |
ZCEJJOHOOPDXSZ-UHFFFAOYSA-O |
SMILES |
CC(=O)[NH+](C)C.CC(=O)N(C)C.Br[Br-]Br |
SMILES canonique |
[H+].CC(=O)N(C)C.CC(=O)N(C)C.Br[Br-]Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


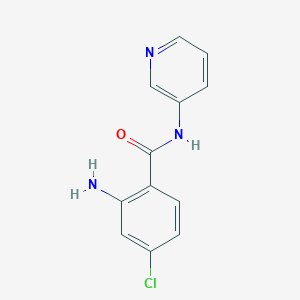
![7-Butyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705774.png)
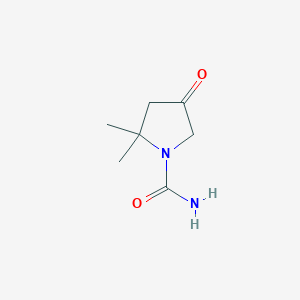
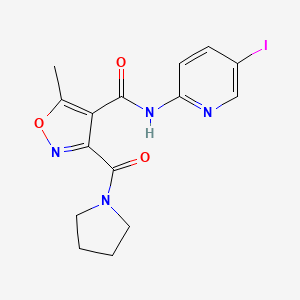
![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2705778.png)
![N~6~-(2-cyclohex-1-en-1-ylethyl)-N~4~-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2705780.png)
![Methyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2705781.png)
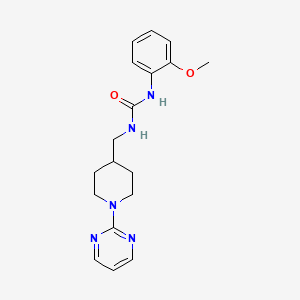
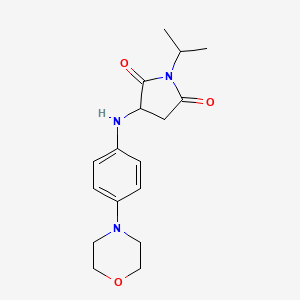
![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2705785.png)
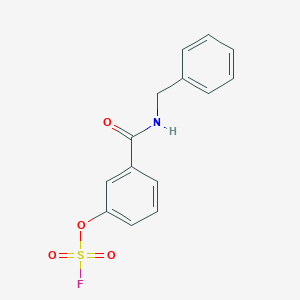
![1,4'-bipiperidin-1'-yl[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2705788.png)
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2705791.png)
![4-{[3-(5-Methylthio-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}morpholine](/img/structure/B2705795.png)
